molecular formula C15H11IN2O2 B14806490 N-(4-cyanophenyl)-3-iodo-4-methoxybenzamide

N-(4-cyanophenyl)-3-iodo-4-methoxybenzamide

Cat. No.: B14806490
M. Wt: 378.16 g/mol
InChI Key: UHLSBRXKKSBPPQ-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-3-iodo-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanophenyl group, an iodine atom, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-3-iodo-4-methoxybenzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-cyanophenylamine with 3-iodo-4-methoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-3-iodo-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various substituted benzamides can be formed.

    Oxidation Products: Oxidation of the methoxy group can yield corresponding aldehydes or ketones.

    Reduction Products: Reduction of the cyanophenyl group can yield primary amines.

Scientific Research Applications

N-(4-cyanophenyl)-3-iodo-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-3-iodo-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyanophenyl)-3-iodo-4-methoxybenzamide is unique due to the combination of the cyanophenyl, iodine, and methoxy groups attached to the benzamide core

Properties

Molecular Formula

C15H11IN2O2

Molecular Weight

378.16 g/mol

IUPAC Name

N-(4-cyanophenyl)-3-iodo-4-methoxybenzamide

InChI

InChI=1S/C15H11IN2O2/c1-20-14-7-4-11(8-13(14)16)15(19)18-12-5-2-10(9-17)3-6-12/h2-8H,1H3,(H,18,19)

InChI Key

UHLSBRXKKSBPPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)I

Origin of Product

United States

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